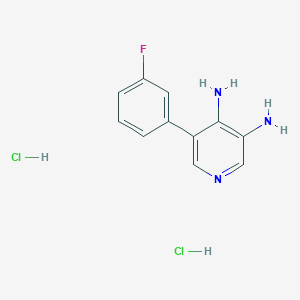

Methyl 3-amino-3-cyclohexylpropanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-amino-3-cyclohexylpropanoate hydrochloride” is a chemical compound with the molecular formula C10H19NO2. It is a salt form of the compound, which means it contains an additional chloride ion .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H19NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m0./s1 . This indicates that the compound has a chiral center at the 3rd carbon atom in the propanoate chain. Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 221.73 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis and Structural Characterization

Methyl 3-amino-3-cyclohexylpropanoate hydrochloride has been involved in various synthesis and structural characterization studies. For instance, it has been used in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, which are investigated as anticancer drugs. These complexes exhibit significant cytotoxicity against a range of human tumor cell lines, demonstrating more potency than several conventional chemotherapy agents (Basu Baul et al., 2009).

Catalytic Processes and Molecular Machines

In another study, the compound was explored for its role in controlling the liberation rate of a chemical fuel for the operation of molecular machines. The research focused on the aminolysis of 2-cyano-2-phenylpropanoic anhydride by N-methylanilines, producing 2-cyano-2-phenylpropanoic acid as a fuel for acid-base driven molecular machines. This study provides insights into using molecular machines with precise control over the fuel supply, avoiding overfeeding and malfunction (Biagini et al., 2020).

Drug Development and Pharmacological Characterization

Furthermore, this compound has been characterized in pharmacological studies, such as the development of new potent and selective human β3-adrenoceptor agonists for the treatment of preterm labor. The compound and its metabolites showed high affinity for β3-adrenoceptors and inhibited spontaneous contractions in human myometrial strips, suggesting a potential therapeutic application in managing preterm labor (Croci et al., 2007).

Novel Anticonvulsant Agents

Research on anticonvulsant enaminones has also featured this compound. The compound's crystal structures have been analyzed, providing valuable information for the design of new anticonvulsant drugs. These studies contribute to understanding the compound's potential in developing treatments for epilepsy and related conditions (Kubicki et al., 2000).

Reversible Blocking of Amino Groups

Lastly, the reversible blocking of amino groups with citraconic anhydride, exploring modifications to maleic anhydride, involved treating arginine with dimethylmaleic anhydride. This modification aimed at introducing glyoxyloyl groups, indicating the compound's versatility in chemical modifications and potential applications in biochemistry and drug development (Dixon & Perham, 1968).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

methyl 3-amino-3-cyclohexylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKGGIKBSIYXFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1CCCCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2758877.png)

![3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2758881.png)

![8-(3-Fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2758892.png)

![1-(17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)ethanone](/img/structure/B2758894.png)

![3,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2758895.png)

![4-chloro-2-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2758896.png)